molecular formula C14H20N2O2 B563893 tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 1076199-53-5

tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B563893
CAS No.: 1076199-53-5
M. Wt: 248.326
InChI Key: VFTHJLODPDPNBL-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.326. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that the compound is used in synthetic organic chemistry and peptide synthesis . The tert-butyloxycarbonyl (Boc) group, a key component of N-Boc-(R,S)-Nornicotine, is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of various structures .

Mode of Action

N-Boc-(R,S)-Nornicotine acts as a protecting group in organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The compound’s interaction with its targets involves the selective blocking of the functional group of interest, ensuring stability to the projected reactions .

Biochemical Pathways

The biochemical pathways affected by N-Boc-(R,S)-Nornicotine primarily involve the protection and deprotection of amino groups . The compound allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests it may have specific adme properties that impact its bioavailability .

Result of Action

The result of N-Boc-(R,S)-Nornicotine’s action is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This deprotection can be achieved using various methods, including the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Action Environment

The action of N-Boc-(R,S)-Nornicotine can be influenced by various environmental factors. For instance, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it may be resistant to certain environmental conditions . Additionally, the compound’s deprotection can be achieved under room temperature conditions, indicating that temperature is a key environmental factor influencing its action .

Properties

IUPAC Name

tert-butyl 2-pyridin-3-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTHJLODPDPNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675721
Record name tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-53-5
Record name tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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